Structural Differentiation: Pyrrolidin-3-ol vs. Pyrrolidine Analogs in the Thiazolo[5,4-b]pyridine Series
The target compound's defining structural feature is the pyrrolidin-3-ol substituent at the 2-position of the thiazolo[5,4-b]pyridine core. The closest commercially available analog, 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine (CAS 1480950-40-0, MW 205.28, C10H11N3S), lacks the hydroxyl group and consequently has a lower molecular weight, reduced hydrogen-bond donor capacity, and different lipophilicity . The hydroxyl group introduces a hydrogen-bond donor (HBD) count of 1 versus 0 for the des-hydroxy analog, which directly impacts predicted solubility, membrane permeability, and target binding interactions . In kinase inhibitor design, the presence and stereochemistry of hydroxyl substituents on pyrrolidine rings have been shown to critically influence both potency and selectivity profiles [1].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count and Molecular Descriptors |
|---|---|
| Target Compound Data | HBD = 1 (pyrrolidin-3-ol OH); MW = 221.28; Formula = C10H11N3OS |
| Comparator Or Baseline | 3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyrrolidine: HBD = 0; MW = 205.28; Formula = C10H11N3S (CAS 1480950-40-0) |
| Quantified Difference | ΔHBD = +1; ΔMW = +16.00 (addition of oxygen); altered logP and solubility profile |
| Conditions | Structural comparison based on chemical formula and IUPAC nomenclature; physicochemical properties inferred from scaffold class |
Why This Matters
For procurement decisions in medicinal chemistry, the hydroxyl group provides a functional handle for further derivatization and is expected to alter target binding kinetics, making this compound a distinct chemical entity from its non-hydroxylated pyrrolidine analog.
- [1] Weisner J, et al. Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Bioorg Med Chem Lett. 2012;22(16):5297–5302. doi:10.1016/j.bmcl.2012.06.036. View Source
